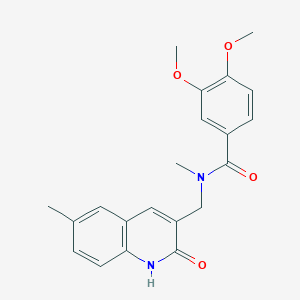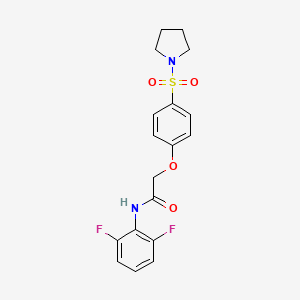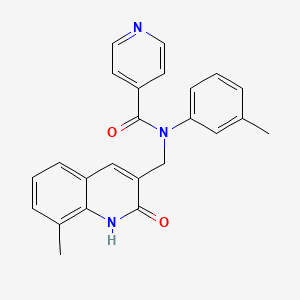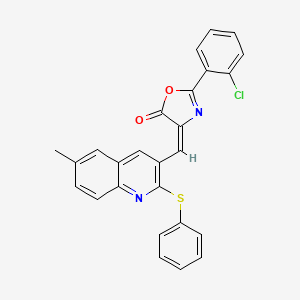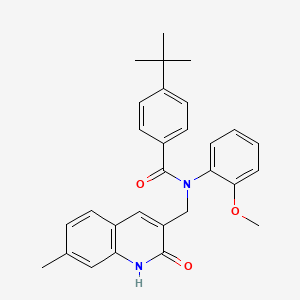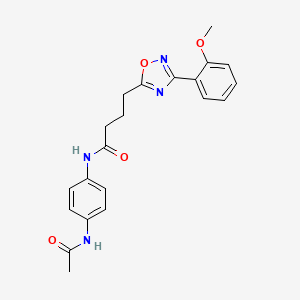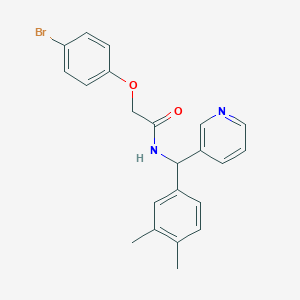
2-(4-bromophenoxy)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP-1, and it is a synthetic molecule that has been developed for research purposes.
作用机制
The mechanism of action of BDP-1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. BDP-1 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. BDP-1 has also been found to bind to specific receptors in the body, such as the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes.
Biochemical and Physiological Effects:
BDP-1 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth in mice with breast cancer and to reduce inflammation in animal models of arthritis. Additionally, BDP-1 has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of BDP-1 is that it has shown promising results in various animal models of disease, indicating its potential as a therapeutic agent. However, one limitation of BDP-1 is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
未来方向
There are several future directions for the research on BDP-1. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, future research could focus on the synthesis of analogs of BDP-1 with improved pharmacological properties.
合成方法
The synthesis of BDP-1 involves several steps, starting with the reaction of 4-bromoanisole with 3,4-dimethylbenzylamine to form an intermediate product. This intermediate product is then reacted with 3-pyridinecarboxaldehyde to form the final product, BDP-1. The synthesis of BDP-1 is a complex process that requires expertise in organic chemistry.
科学研究应用
BDP-1 has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. BDP-1 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, BDP-1 has been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c1-15-5-6-17(12-16(15)2)22(18-4-3-11-24-13-18)25-21(26)14-27-20-9-7-19(23)8-10-20/h3-13,22H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUYTKGKHXZZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)COC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

